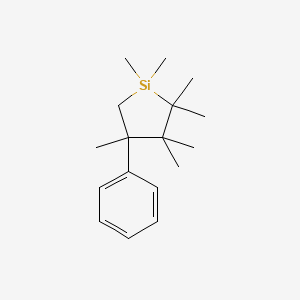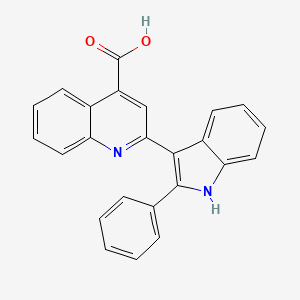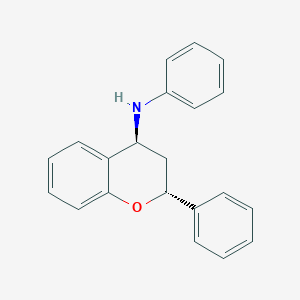
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted benzopyran, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide or alkoxide ions replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学的研究の応用
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(2R,4S)-Ketoconazole: Shares a similar stereochemistry and is used as an antifungal agent.
(2R,4S)-Itraconazole: Another antifungal compound with a similar chiral configuration.
(2R,4S)-Levoketoconazole: A stereoisomer of ketoconazole with distinct pharmacological properties.
Uniqueness
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific chiral centers and the resulting stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
88214-67-9 |
|---|---|
分子式 |
C21H19NO |
分子量 |
301.4 g/mol |
IUPAC名 |
(2R,4S)-N,2-diphenyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C21H19NO/c1-3-9-16(10-4-1)21-15-19(22-17-11-5-2-6-12-17)18-13-7-8-14-20(18)23-21/h1-14,19,21-22H,15H2/t19-,21+/m0/s1 |
InChIキー |
ARNKGMBWBXFTFE-PZJWPPBQSA-N |
異性体SMILES |
C1[C@@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)NC4=CC=CC=C4 |
正規SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
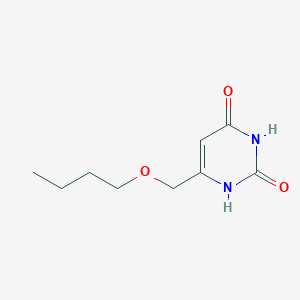

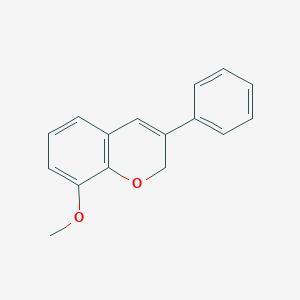
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

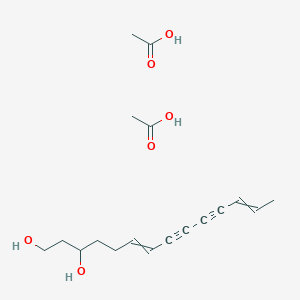
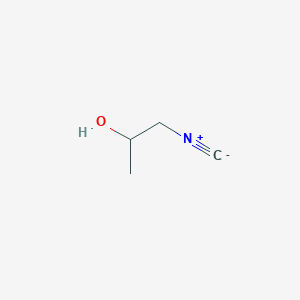
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
